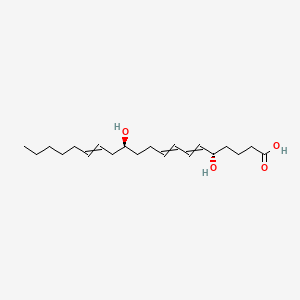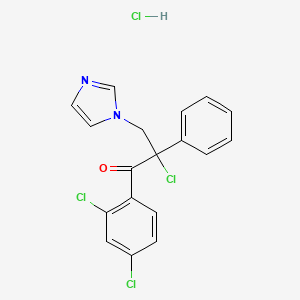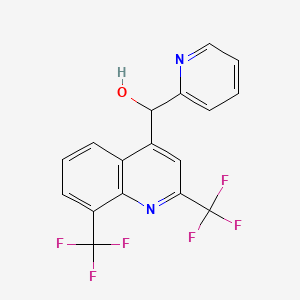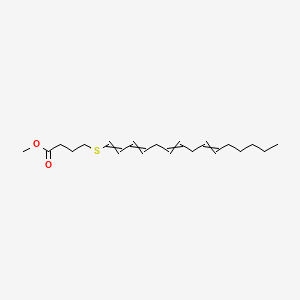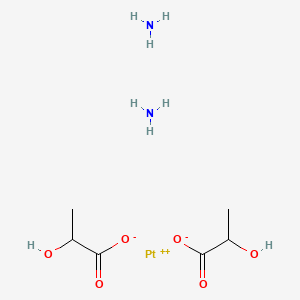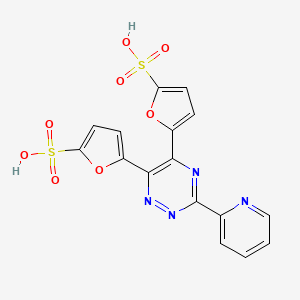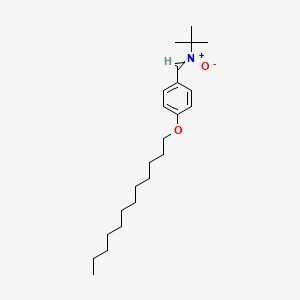
Versiconal hydroxyaldehyde form
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Versiconal hydroxyaldehyde form is the tricyclic anthraquinone-hydroxyaldehyde form of versicolorone. It is a versiconal, an aldehyde and a tetrahydroxyanthraquinone.
Wissenschaftliche Forschungsanwendungen
Enzymatic Conversion in Aflatoxin Biosynthesis
Versiconal hydroxyaldehyde form (VHOH) is involved in the metabolic pathway of aflatoxin biosynthesis. The conversion of versiconal hemiacetal acetate (VHA) to VHOH is catalyzed by an esterase enzyme encoded by the estA gene in Aspergillus parasiticus. This process is part of a complex metabolic grid, where the conversion steps of VHA to VHOH and from versiconol acetate (VOAc) to versiconol (VOH) may be facilitated by the same esterase. Disruption of the estA gene in A. parasiticus leads to the accumulation of VHA and other intermediates, indicating the crucial role of estA-encoded esterase in aflatoxin biosynthesis (Chang, Yabe, & Yu, 2004).
Participation in Aflatoxin Biosynthesis Outside the Gene Cluster
The this compound participates in aflatoxin biosynthesis through a series of enzymatic reactions. The vrdA gene, although not located within the aflatoxin gene cluster, encodes a reductase that catalyzes multiple steps in the pathway, including the conversion of hydroxyversicolorone to versicolorone, VHA to VOAc, and VHOH to VOH. This highlights the interconnected nature of enzymatic functions in the biosynthetic pathway of aflatoxins and the involvement of genes outside the primary gene cluster (Shima et al., 2009).
Eigenschaften
CAS-Nummer |
62218-05-7 |
|---|---|
Molekularformel |
C18H14O8 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
4-hydroxy-2-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)butanal |
InChI |
InChI=1S/C18H14O8/c19-2-1-7(6-20)13-12(23)5-10-15(17(13)25)18(26)14-9(16(10)24)3-8(21)4-11(14)22/h3-7,19,21-23,25H,1-2H2 |
InChI-Schlüssel |
GMVJTFZRAUCHLC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)C=O)O)O)O |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)C=O)O)O)O |
Synonyme |
versiconal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


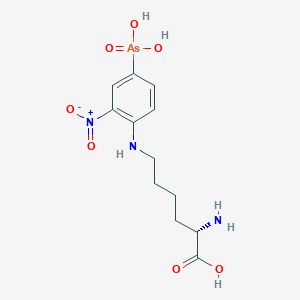

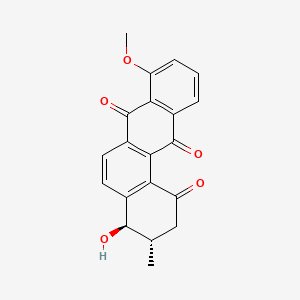
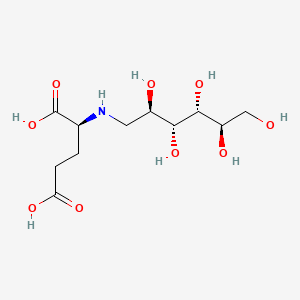
![1,4,5,6,7,8-Hexahydro-3h-[1,2]oxazolo[4,3-c]azepin-3-one](/img/structure/B1211652.png)
![7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1211655.png)
